molecular formula C29H29N5O2S B11235343 2-[(3-methoxybenzyl)sulfanyl]-5-methyl-N-(2-methylphenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

2-[(3-methoxybenzyl)sulfanyl]-5-methyl-N-(2-methylphenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11235343
M. Wt: 511.6 g/mol
InChI Key: NHMOZJQNOBDPSM-UHFFFAOYSA-N
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Description

2-[(3-methoxybenzyl)sulfanyl]-5-methyl-N-(2-methylphenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, various aromatic substituents, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methoxybenzyl)sulfanyl]-5-methyl-N-(2-methylphenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyrimidine core, introduction of the sulfanyl group, and attachment of the various aromatic substituents.

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, elevated temperatures, and suitable solvents.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions, often using thiol reagents and appropriate catalysts.

    Attachment of Aromatic Substituents: The aromatic substituents are attached through various coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts and suitable ligands.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[(3-methoxybenzyl)sulfanyl]-5-methyl-N-(2-methylphenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the aromatic rings, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic substituents can be modified through electrophilic or nucleophilic substitution reactions, using reagents like halogens, nitrating agents, or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, alkylating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced aromatic compounds, and various substituted derivatives.

Scientific Research Applications

2-[(3-methoxybenzyl)sulfanyl]-5-methyl-N-(2-methylphenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-[(3-methoxybenzyl)sulfanyl]-5-methyl-N-(2-methylphenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

2-[(3-methoxybenzyl)sulfanyl]-5-methyl-N-(2-methylphenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of aromatic substituents and the presence of the sulfanyl group, which may confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C29H29N5O2S

Molecular Weight

511.6 g/mol

IUPAC Name

2-[(3-methoxyphenyl)methylsulfanyl]-5-methyl-N-(2-methylphenyl)-7-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C29H29N5O2S/c1-18-12-14-22(15-13-18)26-25(27(35)31-24-11-6-5-8-19(24)2)20(3)30-28-32-29(33-34(26)28)37-17-21-9-7-10-23(16-21)36-4/h5-16,26H,17H2,1-4H3,(H,31,35)(H,30,32,33)

InChI Key

NHMOZJQNOBDPSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC3=NC(=NN23)SCC4=CC(=CC=C4)OC)C)C(=O)NC5=CC=CC=C5C

Origin of Product

United States

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